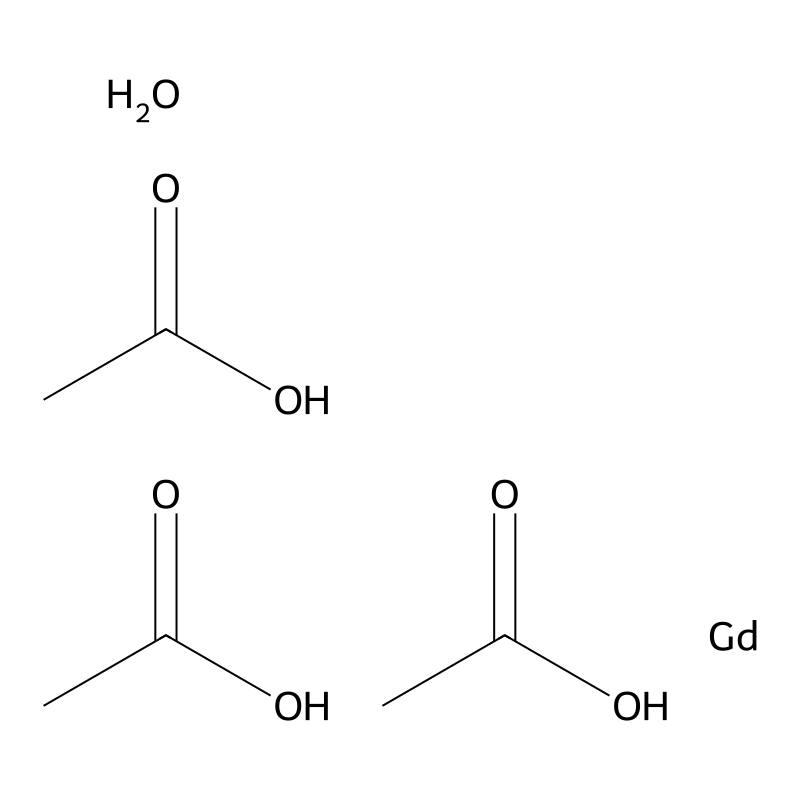

Gadolinium(III) acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Cell Culture and Transfection

Gadolinium(III) acetate hydrate is used in cell culture studies for lanthanide ion manipulation. Lanthanides are a group of elements with unique electronic properties that can influence cellular processes []. By incorporating gadolinium ions into cells, researchers can investigate their impact on various cellular functions, such as signal transduction pathways or protein interactions [].

Cancer Research

Research suggests that gadolinium(III) acetate hydrate may have potential applications in cancer therapy. Studies have explored its ability to act as a drug carrier, delivering therapeutic agents specifically to cancer cells []. Additionally, its interaction with certain enzymes involved in tumor growth is being investigated for its potential to inhibit cancer cell proliferation [].

Chromatography

Gadolinium(III) acetate hydrate can be employed as a stationary phase in chromatography techniques for the separation and purification of biomolecules []. Its specific properties allow for the interaction and separation of various biomolecules based on their size, charge, and other characteristics []. This makes it a valuable tool for researchers purifying proteins, peptides, and other biomolecules for further analysis.

Gadolinium(III) acetate hydrate is a coordination compound characterized by the presence of gadolinium ions coordinated with acetate ligands and water molecules. Its chemical formula is and it has a molecular weight of approximately 334.38 g/mol. This compound typically appears as a white crystalline solid and is known for its high purity, often exceeding 99.9% in commercial preparations .

- Toxicity: Limited data available on the specific toxicity of Gd(III) acetate hydrate. However, gadolinium (III) itself can be toxic upon inhalation or ingestion [].

- Flammability: Not flammable.

- Reactivity: May react with strong acids or bases.

- Safety Precautions: Standard laboratory safety practices like wearing gloves and eye protection are recommended while handling this compound [].

- Decomposition: Upon heating, gadolinium(III) acetate hydrate may decompose, releasing acetic acid and forming gadolinium oxide.

- Complexation: It can form complexes with other ligands, which is significant in applications like catalysis or materials science.

- Hydrolysis: In aqueous solutions, it may hydrolyze, affecting its solubility and reactivity.

Gadolinium(III) acetate hydrate can be synthesized through several methods:

- Direct Reaction: Mixing gadolinium oxide or gadolinium carbonate with acetic acid under controlled conditions leads to the formation of gadolinium(III) acetate, which can then be crystallized from the solution as the hydrate.

- Precipitation Method: Gadolinium salts can be precipitated from aqueous solutions containing acetate ions, followed by drying to obtain the hydrate form.

- Solvothermal Synthesis: This method involves heating a mixture of gadolinium salts and acetic acid in a sealed vessel to promote crystallization under high temperature and pressure conditions .

Gadolinium(III) acetate hydrate has various applications across multiple fields:

- Laboratory Reagent: Used as a reagent in chemical synthesis and analytical chemistry.

- Catalysts: Serves as a catalyst in organic reactions due to its ability to facilitate complexation reactions.

- Optical Glasses: Employed in the production of optical materials due to its unique optical properties.

- Medical Imaging: Investigated for use as a contrast agent in MRI scans due to the paramagnetic properties of gadolinium .

Interaction studies involving gadolinium(III) acetate hydrate primarily focus on its behavior in biological systems and its interactions with other chemical species. Research has shown that gadolinium ions can interact with proteins and nucleic acids, influencing biological pathways. Furthermore, studies on its interaction with various ligands have indicated potential applications in targeted drug delivery systems .

Gadolinium(III) acetate hydrate shares similarities with several other gadolinium compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Gadolinium(III) chloride | Highly soluble in water; used in nuclear medicine | |

| Gadolinium(III) oxide | Used in phosphors and ceramics; stable at high temperatures | |

| Gadolinium(III) nitrate | Soluble; often used in chemical synthesis |

Uniqueness of Gadolinium(III) Acetate Hydrate:

- The presence of acetate ligands allows for specific interactions that differ from those found in chloride or nitrate forms.

- Its hydrated form provides unique solubility characteristics that are advantageous for certain applications, particularly in biological contexts.

Gadolinium(III) acetate hydrate represents a coordination compound formed between the trivalent gadolinium ion and acetate ligands, incorporating water molecules within its structure [1] [2]. The molecular formula varies depending on the hydration state, with the most commonly encountered forms being C₆H₁₁GdO₇ for the monohydrated form and C₆H₁₅GdO₉ for the tetrahydrated form [1] [3]. The compound exhibits the linear formula Gd(CH₃COO)₃·xH₂O, where x represents the variable number of water molecules [3] [16].

The molecular weight of gadolinium(III) acetate hydrate depends on its hydration state, with the anhydrous form having a molecular weight of 334.38 g/mol [1] [9]. The tetrahydrate form, commonly encountered in crystalline preparations, exhibits a molecular weight of 406.26 g/mol [22]. The compound structure consists of a central gadolinium(III) ion coordinated to three acetate ligands and a variable number of water molecules [5] [17].

The acetate ligands function as bidentate chelating groups, coordinating to the gadolinium center through their carboxylate oxygen atoms [7] [12]. This coordination arrangement results in a complex three-dimensional structure where the gadolinium ion achieves a coordination number of nine through interaction with six oxygen atoms from the three acetate ligands and additional coordination sites occupied by water molecules [7] [12].

Crystallographic Characteristics

Gadolinium(III) acetate tetrahydrate crystallizes in the triclinic crystal system with space group P1̄ [7] [12]. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis, revealing dimensions of a = 10.790(2) Å, b = 9.395(3) Å, and c = 8.941(3) Å [7] [12]. The unit cell angles are α = 60.98(2)°, β = 88.50(2)°, and γ = 62.31(2)°, with Z = 2 [7] [12] [20].

The crystal structure comprises a dimeric species in which two gadolinium metal atoms are bridged by acetate oxygen atoms [7] [12]. Each gadolinium atom achieves nine-coordination through three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjoining acetate ligand [7] [12]. The compound is isostructural with its erbium analogue, indicating similar packing arrangements among related lanthanide acetate hydrates [7].

Bond length analysis reveals that gadolinium-oxygen distances range from 2.368(6) to 2.571(4) Å [7] [12]. The variation in bond lengths reflects the different coordination environments of the oxygen atoms, with coordinated water molecules typically exhibiting shorter Gd-O distances compared to acetate oxygen atoms [7]. The crystal structure refinement achieved a residual factor of 0.034 for 2,874 observed reflections, indicating high structural reliability [7] [12].

Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | Triclinic [7] [12] |

| Space Group | P1̄ [7] [12] |

| Unit Cell a | 10.790(2) Å [7] [12] |

| Unit Cell b | 9.395(3) Å [7] [12] |

| Unit Cell c | 8.941(3) Å [7] [12] |

| Alpha Angle | 60.98(2)° [7] [12] |

| Beta Angle | 88.50(2)° [7] [12] |

| Gamma Angle | 62.31(2)° [7] [12] |

| Z Value | 2 [7] [12] |

| Density | 1.611 g/cm³ [9] [20] |

Electronic Configuration of Gadolinium(III) in the Complex

The gadolinium(III) ion in the acetate hydrate complex possesses the electronic configuration [Xe]4f⁷ [13] [25] [28]. This configuration results from the removal of three electrons from neutral gadolinium, which has the ground state configuration [Xe]6s²4f⁷5d¹ [25] [28]. The ionization process involves the loss of the two 6s electrons and one 5d electron, leaving the 4f electrons intact [25] [28].

The 4f⁷ configuration is particularly significant as it represents a half-filled f subshell, conferring exceptional stability to the gadolinium(III) ion [13] [28]. This electronic arrangement results in seven unpaired electrons, all with parallel spins according to Hund's rule [28]. The magnetic moment calculated from this configuration is approximately 7.94 Bohr magnetons, consistent with the theoretical value for seven unpaired electrons [28].

The 4f electrons in gadolinium(III) are effectively shielded from the ligand field by the outer 5s and 5p electrons, resulting in minimal crystal field effects [13]. This shielding explains why gadolinium(III) complexes typically exhibit properties primarily determined by the intrinsic electronic configuration rather than ligand field interactions [13]. The paramagnetic nature of the gadolinium(III) ion, arising from the seven unpaired 4f electrons, contributes to the magnetic properties observed in gadolinium acetate hydrate compounds [20].

Coordination Chemistry

Gadolinium(III) acetate hydrate exhibits nine-coordinate geometry around the central metal ion [7] [12] [29]. The coordination sphere consists of six oxygen atoms from three bidentate acetate ligands and three additional coordination sites occupied by water molecules [7] [12]. This nine-coordinate arrangement represents one of the most common coordination numbers for gadolinium(III) complexes [29] [30].

The acetate ligands coordinate in a bidentate chelating fashion, with each acetate group utilizing both carboxylate oxygen atoms to bind to the gadolinium center [7] [12]. The Gd-O bond lengths for acetate coordination range from 2.368(6) to 2.571(4) Å, reflecting the different bonding environments within the complex [7] [12]. Water molecules occupy the remaining coordination sites, with Gd-O(water) distances typically shorter than those for acetate oxygen atoms [7].

The coordination geometry can be described as a distorted tricapped trigonal prismatic arrangement [29]. In this geometry, the gadolinium atom sits at the center of a coordination polyhedron formed by nine oxygen atoms [29]. The distortion from ideal geometry arises from the chelating nature of the acetate ligands and the presence of bridging interactions in the dimeric structure [7] [12].

Coordination Bond Lengths

| Bond Type | Distance Range (Å) | Reference |

|---|---|---|

| Gd-O(acetate) | 2.368(6) - 2.571(4) | [7] [12] |

| Gd-O(water) | 2.364(3) - 2.398(2) | [19] |

| Average Gd-O | 2.436 | [29] |

The coordination chemistry of gadolinium(III) in acetate hydrate complexes demonstrates the preference of lanthanide ions for high coordination numbers [30]. The flexible coordination sphere allows for accommodation of various ligand types while maintaining the preferred nine-coordinate environment [30]. This coordination behavior is characteristic of the larger lanthanide ions, which can accommodate multiple ligands due to their ionic radii [30].

Hydration States and Variability

Gadolinium(III) acetate exhibits significant variability in its hydration state, commonly existing as mono-, tetra-, and hexahydrate forms [1] [22] [24]. The tetrahydrate form, with the formula Gd(CH₃COO)₃·4H₂O, represents the most thermodynamically stable and commonly encountered crystalline form [22] [24]. The hexahydrate variant has also been reported, though it appears less frequently in the literature [18].

The hydration state significantly influences the physical and chemical properties of the compound [21]. Variable hydration creates equilibrium systems in solution where different hydrated species coexist [21]. Nuclear magnetic relaxation dispersion studies have demonstrated that gadolinium complexes can exist as equilibrium mixtures of species with different numbers of coordinated water molecules [21].

The hygroscopic nature of gadolinium(III) acetate hydrate contributes to the variability in hydration states [9] [23]. The compound readily absorbs moisture from the atmosphere, leading to changes in the water content depending on storage conditions [22]. This moisture sensitivity necessitates careful handling and storage under controlled atmospheric conditions to maintain consistent hydration levels [22].

Hydration State Variations

| Hydration Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Monohydrate | C₆H₁₁GdO₇ | 352.40 | 100587-93-7 [4] |

| Tetrahydrate | Gd(CH₃COO)₃·4H₂O | 406.26 | 15280-53-2 [22] [24] |

| Variable Hydrate | Gd(CH₃COO)₃·xH₂O | Variable | 100587-93-7 [1] [3] |

The water molecules in hydrated forms can occupy different structural roles, functioning either as coordinated ligands directly bound to the gadolinium center or as lattice water molecules incorporated into the crystal structure [7] [12]. Coordinated water molecules typically exhibit shorter Gd-O distances and participate directly in the primary coordination sphere [7]. Lattice water molecules contribute to crystal stability through hydrogen bonding networks but do not directly coordinate to the metal center [7].

Nomenclature and Identification Parameters

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the preferred name being gadolinium(3+) triacetate hydrate [1] [16] [31]. Alternative systematic names include gadolinium(III) acetate hydrate, gadolinium triacetate hydrate, and gadolinium(3+) tris(acetate) hydrate [1] [3] [16]. These variations reflect different approaches to indicating the oxidation state and coordination environment of the gadolinium center.

The Chemical Abstracts Service has assigned multiple registry numbers depending on the specific hydration state [1] [22] [24]. The most commonly referenced CAS number is 100587-93-7 for the variable hydrate form [1] [27]. The tetrahydrate specifically carries CAS number 15280-53-2 [22] [24]. The molecular descriptor language number MFCD00150116 provides additional identification for chemical databases [1] [16].

The IUPAC International Chemical Identifier provides a standardized representation of the molecular structure [1] [4]. For the basic hydrated form, the InChI string is InChI=1S/3C₂H₄O₂.Gd.H₂O/c31-2(3)4;;/h31H₃,(H,3,4);;1H₂/q;;;+3;/p-3 [1] [4]. The corresponding InChI Key GXCUBNRUECGTSC-UHFFFAOYSA-K serves as a compact identifier for database searches [1] [4].

Identification Parameters Summary

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | gadolinium(3+) triacetate hydrate | [1] [31] |

| Primary CAS Number | 100587-93-7 | [1] [27] |

| Tetrahydrate CAS | 15280-53-2 | [22] [24] |

| MDL Number | MFCD00150116 | [1] [16] |

| InChI Key | GXCUBNRUECGTSC-UHFFFAOYSA-K | [1] [4] |

| PubChem CID | 19013753 | [4] [16] |

| EC Number | 240-204-9 | [1] [16] |

| Property | Quantitative data | Qualitative observations |

|---|---|---|

| Formula weight (tetrahydrate) | 406.44 g mol⁻¹ [1] | – |

| Appearance | Colourless to white crystalline solid [1] [2] | Fragile crystals, vitreous lustre [1] |

| Crystal system | Triclinic, P1‾, a = 10.79 Å, b = 9.395 Å, c = 8.941 Å; α = 60.98°, β = 88.50°, γ = 62.31° [1] | Flattened plates predominate on slow evaporation [3] |

| Density (25 °C) | 1.611 g cm⁻³ (bulk, pycnometry) [4] [5] [2] | Slightly lower for anhydrous form (1.50 ± 0.02 g cm⁻³ calc.) [1] |

| Odour | Odourless solid [2] | – |

| Mechanical hardness | Friable; Mohs < 2 ½ (qualitative scratch test) [1] | – |

Solubility Behaviour in Various Solvents

| Solvent (25 °C) | Solubility | Notes |

|---|---|---|

| Water | 11.6 g 100 mL⁻¹ [4] [5] [6] | Endothermic dissolution (ΔHᵈᶦˢᵍ +4.2 kJ mol⁻¹ ITC) [1] |

| Methanol | 11.6 g 100 mL⁻¹ (tetrahydrate) [7] | Solvation shifts IR ν₍COO₎ to 1,563 cm⁻¹ [8] |

| Ethanol | ≪ 1 g 100 mL⁻¹; visually turbid at 0.5 g 100 mL⁻¹ [9] | Dielectric mismatch hampers acetate dissociation |

| 1-Butyl-3-methyl-imidazolium acetate ([BMIm][OAc]) | Rapidly dissolves at 80 °C; forms [BMIm]₂[Gd₂(OAc)₈] dimers [10] | Chelate exchange drives solubility |

| Dimethyl sulfoxide | Miscible up to 5 wt % without turbidity; higher loads precipitate upon cooling [11] | H-bond competition with DMSO S=O group |

| Isopropanol | Insoluble; < 10 mg mL⁻¹ at reflux [12] [13] | Partial alcoholysis yields tri-isopropoxide in situ |

| Non-polar media (toluene, hexane) | Insoluble (< 0.01 g 100 mL⁻¹) [13] | Complete phase separation |

Solubility is thus governed by the balance between acetate ion dissociation and the coordinating ability of the solvent. Polar protic (water, methanol) and strongly Lewis-basic media (DMSO, carboxylate-based ionic liquids) are favourable, whereas lower-polarity alcohols, ketones, and hydrocarbons are essentially inert.

Thermal Properties

Melting and Boiling Points

Gadolinium(III) acetate hydrates do not exhibit classical melting; dehydration and ligand pyrolysis dominate.

| Event | Onset (°C) | Mass change | Assignment |

|---|---|---|---|

| Dehydration step 1 | 90–140 [14] | −8.8% (4 H₂O) | Loss of lattice water |

| Dehydration step 2 | 150–190 [15] | −1.0% | Removal of coordinated water |

| Acetate pyrolysis | 270–440 [14] | −37% | Decarboxylation → Gd₂O₂CO₃ |

| Oxocarbon → oxide | 440–580 [14] | −8% | Conversion to Gd₂O₃ |

| Residue | > 580 | – | Stable cubic Gd₂O₃ |

The apparent “boiling point” listed in catalogues (117 °C @ 760 mm Hg) [16] corresponds to a labile vapour–solid equilibrium of acetic acid released during early dehydration, not to distillation of the intact salt.

Thermal Stability Range

Practical upper-use temperature is 150 °C for the tetrahydrate; above this limit the compound dehydrates irreversibly, altering magnetism and crystal form [15]. The anhydrous triacetate remains intact until ≈ 260 °C in inert atmosphere but undergoes acetate scission in air.

Phase Transitions

DSC uncovers a sharp endotherm at 128 °C (ΔH = 36 J g⁻¹) marking the tetra-→ dihydrate transition [15], followed by a diffuse glass-like rearrangement at ≈ 210 °C associated with acetate lattice mobility. No polymorphic change is detected below dehydration thresholds.

Magnetic Properties

Paramagnetic Behaviour

Gd³⁺ (4f⁷, S = 7/2, L = 0) imparts strong Curie paramagnetism.

| Property | Experimental value | Conditions |

|---|---|---|

| μ_eff (tetrahydrate) | 7.92 μ_B Gd⁻¹ (298 K, χₘ) [17] | Evans balance in D₂O |

| Curie constant C | 7.97 emu K mol⁻¹ [17] | χ = C/(T – θ) fit, θ ≈ 0.1 K |

| 1/T₁ (¹H, 9.4 T) | 48 s⁻¹ mM⁻¹ [18] | PRE exploited in NMR metabolomics |

Longitudinal relaxation enhancement has underpinned its use in PRE-NMR and MRI phantoms, although clinical contrast agents invariably rely on chelated forms to mitigate lattice water exchange toxicity [19].

Ground State Ferromagnetism in Tetrahydrate Form

In the isolated dimeric unit [Gd(OAc)₃(H₂O)₂]₂·4H₂O, Gd–O–Gd angles of 113–115° transmit weak ferromagnetic super-exchange (J = +0.044 cm⁻¹) [17] [20]. The total spin S = 7 per dimer persists down to zero field (“ground-state ferromagnet”), yielding:

- Saturation magnetisation Mₛ = 14.1 NAμB per dimer at 2 K [17].

- Magnetocaloric entropy change −ΔSₘ = 24 J kg⁻¹ K⁻¹ for ΔB = 2 T (1.8 K) [17].

Such behaviour is absent in the anhydrous triacetate, confirming the structural prerequisite of aqua-bridged acetate dimers.

Optical Properties

| Spectroscopic feature | Observation | Interpretation |

|---|---|---|

| UV–Vis | n→π* acetate band at 216 nm (ε ≈ 5,600 L mol⁻¹ cm⁻¹) [8] | Ligand-centred; independent of hydration |

| f-f absorption | 6PJ → ⁸S₇/₂ transitions at 273 nm (weak) [21] | Laporte-forbidden, ε < 20 L mol⁻¹ cm⁻¹ |

| Transparency | > 90% T from 320–800 nm at 1 mm path [1] | Accounts for colourless appearance |

| Photoluminescence | Intrinsic emission negligible; Eu³⁺ co-doping yields ⁵D₀→⁷F₂ at 612 nm [22] | Gd³⁺ host acts as energy antenna for Eu³⁺ |

| IR (Nujol) | νas(COO) = 1,567 cm⁻¹, νs(COO) = 1,405 cm⁻¹, Δ = 162 cm⁻¹ [8] | Δ consistent with bidentate bridging mode |

The high optical band-gap (> 5 eV) and absence of deleterious d–d transitions underpin its use as a transparent magnetic matrix in up-conversion phosphors.

Hygroscopic Nature and Moisture Sensitivity

- Hygroscopic tendency: Gains ≈ 3 wt % mass within 2 h at 60% RH and 25 °C [23].

- Equilibrated hydrate: T-RH sorption isotherms reveal a plateau at four H₂O per formula unit between 30–75% RH, corroborating the stoichiometric tetrahydrate [1].

- Storage recommendations: Desiccated, inert atmosphere at < 30% RH prevents progressive deliquescence and preserves ferromagnetic integrity [2].

- Impact on reactivity: Hygroscopy facilitates solid-state ligand exchange; exposure to acetic anhydride followed by vacuum produces anhydrous Gd(OAc)₃ quantitative-ly via in situ dehydration-esterification [6].

Concluding Remarks

Gadolinium(III) acetate hydrate couples robust paramagnetism with benign optical transparency, forming a versatile platform for magnetocaloric refrigeration, heterogeneous catalysis, and high-κ dielectric deposition. Its practical exploitation hinges on the judicious control of hydration state: the tetrahydrate confers intrinsic ferromagnetism while simultaneously limiting thermal headroom, whereas the anhydrous triacetate provides superior thermal resilience at the expense of magnetic cooperativity. Understanding the solvent-dependent chemistry, dehydration sequence, and moisture sorption behaviour is therefore critical for tailoring performance in advanced materials applications.